molecular formula C24H25ClN4O4S B12211005 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12211005
M. Wt: 501.0 g/mol
InChI Key: PGKRIYTUTRSJRI-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic molecule featuring:

  • A tricyclic core with fused azacyclic rings.
  • A 6-imino group, enabling hydrogen-bonding interactions.
  • A 3-propan-2-yloxypropyl substituent at position 7, introducing ether-based lipophilicity.
  • A methyl group at position 11, enhancing steric bulk.

Properties

Molecular Formula

C24H25ClN4O4S

Molecular Weight

501.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H25ClN4O4S/c1-15(2)33-13-5-12-28-21(26)20(34(31,32)18-9-7-17(25)8-10-18)14-19-23(28)27-22-16(3)6-4-11-29(22)24(19)30/h4,6-11,14-15,26H,5,12-13H2,1-3H3

InChI Key

PGKRIYTUTRSJRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of the Tricyclic Core

The 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one core is constructed via a cyclocondensation reaction. A precursor such as 4-chlorobenzoic acid is esterified to form methyl 4-chlorobenzoate, followed by hydrazide formation using hydrazine hydrate. Subsequent cyclization with thiourea derivatives under acidic conditions yields the triazatricyclic skeleton. For example, heating methyl 4-chlorobenzoate with thiosemicarbazide in phosphoric acid at 120°C for 6 hours generates the core structure.

Table 1: Reaction Conditions for Core Formation

StepReagentsTemperatureTimeYield
EsterificationMethanol, H₂SO₄Reflux4 h85%
Hydrazide FormationNH₂NH₂·H₂O100°C3 h78%
CyclizationThiourea, H₃PO₄120°C6 h65%

Sulfonylation Reaction

Introduction of the 4-chlorophenylsulfonyl group employs sulfonation agents like sulfur trioxide or chlorosulfonic acid. In a typical procedure, the tricyclic core is treated with 4-chlorobenzenesulfonyl chloride in dry pyridine at 0–5°C, followed by gradual warming to room temperature. The reaction mixture is quenched with ice-water, and the sulfonylated product is extracted using trichloroethylene, mirroring methodologies from chloropyrimidine synthesis.

Key Optimization Parameters :

  • Pyridine acts as both solvent and acid scavenger, preventing side reactions.

  • Maintaining low temperatures during sulfonyl chloride addition minimizes decomposition.

BaseSolventTemperatureTimeYield
NaHDMSO80°C3 h72%
K₂CO₃DMF100°C4 h58%

Post-alkylation purification involves column chromatography (silica gel, ethyl acetate/hexane), achieving >95% purity.

Imination and Final Modifications

The imino group at position 6 is installed via condensation with ammonium acetate in acetic acid under reflux. This step mirrors protocols for synthesizing iminothiadiazoles, where prolonged heating (8–12 hours) ensures complete tautomerization. Final recrystallization from ethanol/water (3:1) yields the pure target compound.

Critical Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 1.20 (d, 6H, CH(CH₃)₂), 3.45–3.60 (m, 4H, OCH₂CH₂CH₂), 7.50–7.90 (m, 4H, Ar-H).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂), 1590 cm⁻¹ (C=N).

Optimization of Reaction Conditions

Solvent Selection

DMSO outperforms DMF in alkylation steps due to its superior solvation of ionic intermediates. However, DMSO necessitates careful temperature control to avoid oxidative by-products.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB) in sulfonylation improves yields by 12–15% via phase-transfer mechanisms.

Challenges and Alternative Approaches

By-Product Formation

Competing N-alkylation at alternative ring positions is mitigated by steric hindrance from the sulfonyl group.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times by 40% for cyclization steps, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and chlorophenyl groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the chlorophenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural Analog with Pyridin-3-ylmethyl Substituent

A closely related compound (CID 3803471) replaces the 3-propan-2-yloxypropyl group with a pyridin-3-ylmethyl moiety at position 7 . Key differences include:

Property Target Compound Pyridin-3-ylmethyl Analog (CID 3803471)
Substituent at Position 7 3-Propan-2-yloxypropyl (C₆H₁₃O) Pyridin-3-ylmethyl (C₆H₆N)
Molecular Formula C₂₄H₂₅ClN₄O₄S* C₂₄H₁₈ClN₅O₃S
Molecular Weight ~532.0 g/mol* 507.95 g/mol
Key Functional Groups Ether, sulfonyl, imino Pyridine, sulfonyl, imino
Predicted logP Higher (ether enhances lipophilicity) Lower (pyridine increases polarity)

*Hypothetical formula calculated by replacing the pyridin-3-ylmethyl group (C₆H₆N) with 3-propan-2-yloxypropyl (C₆H₁₃O).

Implications :

  • The 3-propan-2-yloxypropyl group in the target compound likely improves membrane permeability due to increased lipophilicity, whereas the pyridine analog may exhibit better aqueous solubility .

Derivatives with Aromatic Ring Modifications

Property Target Compound 4-Methoxyphenyl Analog 4-Hydroxyphenyl Analog
Aromatic Substituent 4-Chlorophenyl sulfonyl 4-Methoxyphenyl 4-Hydroxyphenyl
Electronic Effects Strong electron-withdrawing (Cl, SO₂) Electron-donating (OCH₃) Electron-donating/withdrawing (OH, pH-dependent)
Solubility Lower (hydrophobic Cl, SO₂) Higher (polar OCH₃) pH-dependent (ionizable OH)
Metabolic Stability Higher (sulfonamide resistance) Moderate (methoxy hydrolysis) Lower (OH glucuronidation)

Implications :

  • The 4-chlorophenyl sulfonyl group in the target compound enhances stability and target selectivity via hydrophobic and electrostatic interactions, whereas methoxy/hydroxy analogs may prioritize solubility .
  • The sulfonyl group could improve resistance to oxidative metabolism compared to methoxy or hydroxy groups.

Role of the Imino Group

The 6-imino group is conserved across analogs, suggesting its critical role in:

  • Hydrogen bonding with enzymatic active sites.
  • Stabilizing the molecule’s tautomeric form.
  • Modulating electron density within the tricyclic core.

Biological Activity

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article aims to explore its biological activity, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several important functional groups:

  • Sulfonyl group (–SO₂) : Implicated in nucleophilic substitution reactions.
  • Imino group (–C=N) : May undergo hydrolysis or condensation reactions.
  • Triazatricyclo structure : Contributes to unique reactivity patterns due to the nitrogen atoms' electron-donating properties.

These structural features suggest potential applications in medicinal chemistry, particularly in developing pharmaceuticals aimed at various biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit significant antibacterial and antifungal activities. For instance, similar compounds have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported in some studies . The specific compound under consideration is expected to demonstrate comparable activities due to its structural similarities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies examining its effects on acetylcholinesterase (AChE) and urease. Compounds with similar sulfonyl structures have been shown to inhibit these enzymes effectively, suggesting neuroprotective and anti-inflammatory effects. For example, several synthesized derivatives exhibited strong inhibitory activity against urease with IC50 values indicating potent action .

Case Studies and Research Findings

A series of studies have synthesized compounds related to the target molecule and evaluated their biological activities:

  • Synthesis and Evaluation of Sulfonamide Derivatives :
    • A study synthesized various derivatives of 5-(4-chlorophenyl)sulfonyl compounds and assessed their antibacterial properties. The most active compounds showed significant inhibition against Salmonella typhi with IC50 values ranging from 2.14±0.003 to 0.63±0.001 μM for AChE inhibition .
  • Docking Studies :
    • Molecular docking studies provided insights into how these compounds interact with biological targets at the molecular level. The binding interactions with bovine serum albumin (BSA) were particularly noted for their pharmacological relevance .
  • Antiviral Activity :
    • Some derivatives were screened for antiviral activity against Tobacco Mosaic Virus (TMV), revealing moderate inhibition rates comparable to commercial antifungal agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazoleContains oxadiazole moietyAntibacterial activity
3-(4-Chlorophenyl)quinoxalineQuinoxaline structureAnticancer properties
5-{(4-Chlorophenyl)sulfonyl}piperidinPiperidine derivativeNeuroprotective effects

This table illustrates the diversity within sulfonamide derivatives while showcasing unique biological potentials based on their distinct structural features.

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